Cas no 942005-02-9 (1-(4-fluorophenyl)-4-{5-methylfuro3,2-bpyridine-2-carbonyl}piperazine)

1-(4-Fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine is a heterocyclic compound featuring a fused furopyridine core linked to a fluorophenyl-substituted piperazine moiety. This structure confers potential pharmacological relevance, particularly in targeting central nervous system (CNS) or receptor-specific pathways due to its balanced lipophilicity and hydrogen-bonding capabilities. The 4-fluorophenyl group enhances metabolic stability, while the 5-methylfuro[3,2-b]pyridine scaffold may contribute to selective binding interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The compound’s well-defined stereoelectronic properties support its utility in structure-activity relationship (SAR) studies for drug discovery applications.
1-(4-fluorophenyl)-4-{5-methylfuro3,2-bpyridine-2-carbonyl}piperazine structure
942005-02-9 structure
Product name:1-(4-fluorophenyl)-4-{5-methylfuro3,2-bpyridine-2-carbonyl}piperazine
CAS No:942005-02-9
MF:C19H18FN3O2
MW:339.363527774811
CID:6432790
PubChem ID:16906913

1-(4-fluorophenyl)-4-{5-methylfuro3,2-bpyridine-2-carbonyl}piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenyl)-4-{5-methylfuro3,2-bpyridine-2-carbonyl}piperazine
    • 942005-02-9
    • F2348-0181
    • AKOS024642479
    • SR-01000912117-1
    • (4-(4-fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone
    • SR-01000912117
    • [4-(4-fluorophenyl)piperazin-1-yl]-(5-methylfuro[3,2-b]pyridin-2-yl)methanone
    • 1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine
    • Methanone, [4-(4-fluorophenyl)-1-piperazinyl](5-methylfuro[3,2-b]pyridin-2-yl)-
    • Inchi: 1S/C19H18FN3O2/c1-13-2-7-17-16(21-13)12-18(25-17)19(24)23-10-8-22(9-11-23)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3
    • InChI Key: SWIXHXCNPBVKCD-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=CC=C(F)C=C2)CC1)(C1OC2=CC=C(C)N=C2C=1)=O

Computed Properties

  • Exact Mass: 339.13830499g/mol
  • Monoisotopic Mass: 339.13830499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 475
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.6Ų
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.303±0.06 g/cm3(Predicted)
  • Boiling Point: 522.9±50.0 °C(Predicted)
  • pka: 4.27±0.40(Predicted)

1-(4-fluorophenyl)-4-{5-methylfuro3,2-bpyridine-2-carbonyl}piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2348-0181-1mg
1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine
942005-02-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2348-0181-5μmol
1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine
942005-02-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2348-0181-5mg
1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine
942005-02-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2348-0181-15mg
1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine
942005-02-9 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2348-0181-10μmol
1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine
942005-02-9 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2348-0181-2μmol
1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine
942005-02-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2348-0181-40mg
1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine
942005-02-9 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2348-0181-2mg
1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine
942005-02-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2348-0181-4mg
1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine
942005-02-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2348-0181-20μmol
1-(4-fluorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine
942005-02-9 90%+
20μl
$79.0 2023-05-16

Additional information on 1-(4-fluorophenyl)-4-{5-methylfuro3,2-bpyridine-2-carbonyl}piperazine

1-(4-Fluorophenyl)-4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}Piperazine: A Comprehensive Overview

1-(4-Fluorophenyl)-4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}Piperazine, also known by its CAS number 942005-02-9, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperazine ring with a fluorophenyl group and a methylfuro[3,2-b]pyridine moiety. The integration of these functional groups makes it a promising candidate for various therapeutic applications.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the methylfuro[3,2-b]pyridine derivative. This is followed by the introduction of the carbonyl group and subsequent coupling with the piperazine ring. The presence of the fluorophenyl group introduces electronic effects that enhance the compound's bioavailability and pharmacokinetic properties. Recent studies have highlighted the importance of such structural modifications in improving drug efficacy and reducing off-target effects.

One of the most notable aspects of 1-(4-Fluorophenyl)-4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}Piperazine is its potential as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell proliferation. By inhibiting specific kinases, this compound could potentially be used to treat conditions such as cancer, inflammatory diseases, and neurodegenerative disorders. Preclinical studies have demonstrated its ability to selectively inhibit certain kinase targets, making it a strong candidate for further development.

In addition to its kinase inhibitory properties, this compound has also shown promise in modulating other therapeutic targets. For instance, recent research has explored its potential as a modulator of ion channels, which are implicated in conditions such as epilepsy and cardiovascular diseases. The methylfuro[3,2-b]pyridine moiety plays a crucial role in these interactions, as it provides a rigid framework for binding to target proteins.

The pharmacokinetic profile of CAS No 942005-02-9 is another area of interest for researchers. Studies have indicated that the compound exhibits favorable absorption and distribution properties, which are essential for its effectiveness as an oral medication. Furthermore, its metabolic stability has been evaluated in vitro and in vivo models, providing valuable insights into its potential for long-term therapeutic use.

From an environmental standpoint, the synthesis and disposal of this compound have been designed to minimize ecological impact. The use of sustainable reagents and efficient reaction conditions have been prioritized to align with green chemistry principles. These practices not only reduce waste but also contribute to the overall cost-effectiveness of the production process.

In conclusion, 1-(4-Fluorophenyl)-4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}Piperazine represents a significant advancement in medicinal chemistry. Its unique structure, combined with promising preclinical data, positions it as a potential therapeutic agent for a wide range of diseases. As research continues to uncover its full potential, this compound stands at the forefront of innovative drug discovery efforts.

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